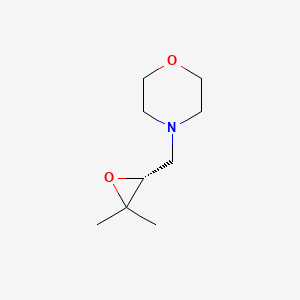
(R)-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is a chiral compound that features a morpholine ring substituted with a 3,3-dimethyloxirane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with (3,3-dimethyloxiran-2-yl)methanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium tert-butoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols can open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives with reduced oxirane rings.
Substitution: New compounds with nucleophilic groups attached to the former oxirane ring.
科学的研究の応用
Chemistry
In chemistry, ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicinal chemistry, ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is investigated for its potential as a drug candidate. Its morpholine ring is a common motif in many pharmaceuticals, and the presence of the oxirane group can impart unique biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral nature make it valuable for the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in enzyme inhibition, where the compound forms a stable complex with the enzyme, thereby inhibiting its activity. The morpholine ring can also interact with biological receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(3,3-Dimethyloxiran-2-yl)methanol: A precursor in the synthesis of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine, sharing the oxirane group but lacking the morpholine ring.
7-((3,3-Dimethyl-2-oxiranyl)methoxy)-6-methoxy-2H-chromen-2-one: Another compound featuring the 3,3-dimethyloxirane group, but with a different core structure.
Uniqueness
®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is unique due to the combination of the morpholine ring and the 3,3-dimethyloxirane group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)8(12-9)7-10-3-5-11-6-4-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRIGVQOLDXWGU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](O1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














